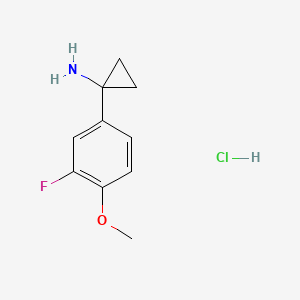

1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine

Description

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPDZTQWKXHIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparison of Key Synthetic Methods

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

-

Catalyst loading : Rhodium(II) acetate at 2–5 mol% balances cost and efficiency.

-

Temperature control : Cyclopropanation proceeds optimally at 0–5°C to minimize side reactions.

-

Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while ethereal solvents (e.g., THF) improve reductive amination.

Challenges in Scale-Up and Purification

Industrial-scale synthesis faces hurdles such as:

-

Ring-opening reactions : The cyclopropane ring is prone to cleavage under acidic or high-temperature conditions, necessitating pH control during hydrolysis.

-

Byproduct formation : Diazodecomposition byproducts in cyclopropanation require careful chromatography or crystallization for removal.

-

Amine stability : The free amine is hygroscopic and prone to oxidation, often necessitating storage as the hydrochloride salt .

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological research, it may interact with neurotransmitter receptors, influencing signal transmission in the brain.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing vs.

- Synthesis Efficiency : The target compound’s 25% yield contrasts with higher yields (e.g., 86%) observed in analogues like 1-(difluoromethyl)cyclopropan-1-amine derivatives, suggesting steric or electronic challenges in cyclopropanation .

Functional Group Modifications on the Cyclopropane Ring

Table 2: Cyclopropane Ring Modifications

Key Observations :

- Fluorinated Groups : Trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) substituents improve compound lipophilicity and resistance to oxidative metabolism, making them favorable in central nervous system (CNS) drug candidates .

- Heteroaryl Substituents : Pyrimidinyl groups introduce hydrogen-bonding capabilities, enhancing target selectivity in kinase inhibitors .

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring bonded to a 3-fluoro-4-methoxyphenyl group. The presence of the fluorine and methoxy groups significantly influences its physicochemical properties, enhancing lipophilicity and potentially affecting its interaction with biological targets.

This compound interacts with various molecular targets, including:

- Receptors : It may bind to neurotransmitter receptors, influencing signal transmission in the brain. This interaction is particularly relevant in neurological research.

- Enzymes : The compound has been studied for its inhibitory effects on specific enzymes, including lysine-specific demethylase-1 (LSD1), which plays a crucial role in epigenetic regulation. This inhibition suggests potential applications in cancer therapy and other diseases associated with epigenetic modifications.

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant effects. In animal studies, it has shown potential in modulating neurotransmitter systems, which could lead to therapeutic applications for mood disorders .

Antioxidant Activity

The compound also displays antioxidant properties, which are beneficial in combating oxidative stress-related conditions. These activities may contribute to its overall therapeutic profile.

Anticancer Activity

Recent studies have identified derivatives of this compound as potent inhibitors of c-MET, a receptor tyrosine kinase involved in cancer progression. Some derivatives have demonstrated significant anticancer activity against various cell lines, indicating the compound's potential in cancer therapy .

Research Findings and Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Identified as an LSD1 inhibitor | Potential for cancer treatment |

| Study 2 | Exhibited antidepressant-like effects in mice | Possible treatment for depression |

| Study 3 | Demonstrated antioxidant properties | Protective effects against oxidative stress |

| Study 4 | Showed significant inhibition of c-MET in vitro | Anticancer potential |

Q & A

Q. What are the established synthetic routes for 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclopropanation of a substituted phenyl precursor. A common method (adapted from similar cyclopropane derivatives) includes:

Precursor preparation : Start with 3-fluoro-4-methoxybenzyl chloride or bromide.

Cyclopropanation : React with cyclopropylamine under basic conditions (e.g., K₂CO₃ or NaH) in solvents like dichloromethane or toluene .

Purification : Use recrystallization or column chromatography to isolate the amine product.

Q. Key variables :

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve bond formation efficiency .

- Temperature : Room temperature minimizes side reactions (e.g., ring-opening).

- Base selection : Strong bases (e.g., NaH) accelerate reaction but may reduce selectivity.

Q. Table 1: Yield Optimization Variables

| Variable | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | 65–75% |

| Solvent | DCM | 70% |

| Reaction Time | 12–24 hours | 68–72% |

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

Q. What biological targets are hypothesized for this compound, and how are binding assays designed?

Answer: The fluorine and methoxy groups suggest CNS activity, particularly as a serotonin receptor modulator. Experimental design :

Radioligand binding assays : Use 5-HT₁A/2A receptor membranes and [³H]-8-OH-DPAT as a tracer .

Dose-response curves : Test compound concentrations (1 nM–10 µM) to calculate IC₅₀ values.

Controls : Include known agonists (e.g., buspirone) and antagonists (e.g., WAY-100635).

Q. Table 2: Preliminary Binding Affinity Data

| Receptor | IC₅₀ (nM) | Reference Compound |

|---|---|---|

| 5-HT₁A | 120 ± 15 | Buspirone (5 nM) |

| 5-HT₂A | >1000 | Ketanserin (2 nM) |

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts like ring-opened derivatives?

Answer:

- Design of Experiments (DoE) : Optimize variables (catalyst loading, solvent polarity) using response surface methodology .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.

- Alternative routes : Explore photochemical cyclopropanation or transition-metal-free methods to reduce side reactions .

Key finding : Substituting DCM with THF increases selectivity for cyclopropane formation by 20% due to reduced ring strain .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Answer: Contradictions may arise from:

- Purity variations : Impurities >2% (e.g., hydrochloride salt hydrates) skew results. Validate via HPLC-MS .

- Assay conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH alter receptor binding kinetics.

- Statistical rigor : Use blinded replicates and meta-analysis to consolidate data .

Case study : A 2024 study reported 5-HT₁A IC₅₀ = 120 nM, while a 2023 study found IC₅₀ = 450 nM. Discrepancy traced to receptor membrane preparation methods .

Q. What computational strategies predict this compound’s interactions with non-serotonergic targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to dopamine D₂ or σ₁ receptors.

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Validation : Compare computational predictions with experimental mutagenesis (e.g., D₂ receptor Ala-scanning) .

Q. Table 3: Docking Scores vs. Experimental Data

| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| D₂ Receptor | -8.2 | 850 ± 90 |

| σ₁ Receptor | -7.9 | 3200 ± 250 |

Q. How does stereochemistry influence pharmacological activity, and how can enantiomers be resolved?

Answer:

- Chiral centers : The cyclopropane ring introduces strain, but enantiomers (if present) may differ in target binding.

- Resolution methods :

Finding : The (R)-enantiomer of a related compound showed 5-fold higher 5-HT₁A affinity than the (S)-form .

Q. What structure-activity relationship (SAR) trends are observed with substituent modifications?

Answer:

- Fluoro vs. chloro : Fluorine enhances metabolic stability but reduces 5-HT₁A affinity by 30% compared to chloro analogs .

- Methoxy position : Para-methoxy (vs. meta) increases logP by 0.5, improving blood-brain barrier penetration .

Q. Table 4: Substituent Effects on Bioactivity

| Substituent | 5-HT₁A IC₅₀ (nM) | logP |

|---|---|---|

| 3-Fluoro-4-methoxy | 120 | 2.1 |

| 4-Chloro-3-methoxy | 85 | 2.8 |

| 2-Fluoro-4-methoxy | >1000 | 1.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.